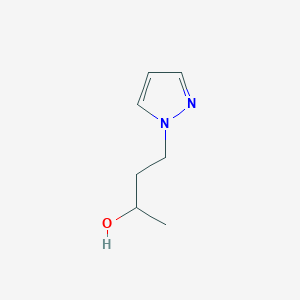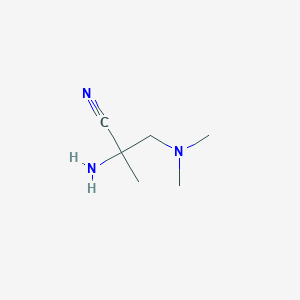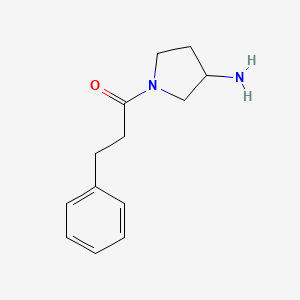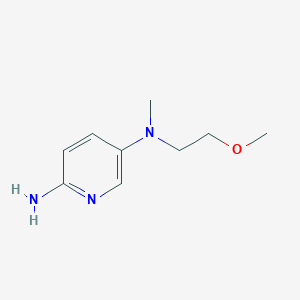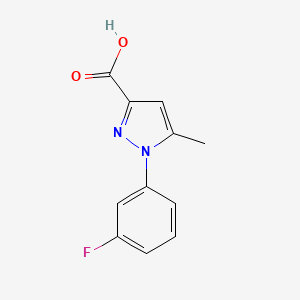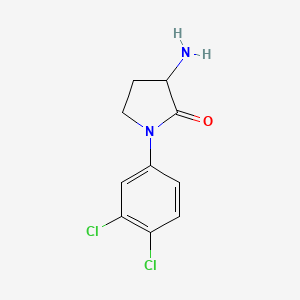
5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1211505-84-8 . It has a molecular weight of 189.01 . It appears as a white solid .
Synthesis Analysis
The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H5BrN2O . The Inchi Code for this compound is 1S/C5H5BrN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 .Chemical Reactions Analysis
Pyrazole compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis
This compound is a white solid . It is stored at temperatures between 0-5°C .Scientific Research Applications
Synthesis and Structural Analysis
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its utility is demonstrated through the preparation of pyrazole derivatives, where its structural configuration plays a crucial role in the molecular architecture of the synthesized compounds. The crystal structure of related pyrazole derivatives has been elucidated using X-ray diffraction, revealing specific orientations and interactions that are crucial for understanding their properties and reactivity (Xu & Shi, 2011).
Antimicrobial Activity
Derivatives of this compound have been explored for their potential antimicrobial activities. The synthesis of pyrazolo[3,4-b]pyridine derivatives and their evaluation against various bacterial strains have shown promising results, indicating the potential of these compounds as antimicrobial agents. This highlights the compound's role in the development of new therapeutic agents (Panda, Karmakar, & Jena, 2011).
Pharmacological Applications
The chemical structure of this compound facilitates the synthesis of compounds with significant pharmacological activities. For instance, it has been used as a starting material for synthesizing inhibitors targeting 5α-reductase and aromatase, indicating its potential in developing treatments for conditions influenced by these enzymes (El-Naggar, Abd El-All, El-Naem, Abdalla, & Rashdan, 2020).
Chemical Synthesis and Molecular Design
The compound is integral in synthesizing various heterocyclic structures, such as pyrano[4,3-b]pyrane derivatives, showcasing its role in advancing chemical synthesis and molecular design. These efforts not only expand the chemical space but also contribute to the development of novel molecules with potential applications in different scientific and industrial fields (Sangani, Mungra, Patel, & Patel, 2012).
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde could be in these areas.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including pyrazole derivatives, can bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Many bioactive aromatic compounds, including pyrazole derivatives, are known to affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 18901 , which could influence its pharmacokinetic properties.
Result of Action
Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that the compound is a white solid and should be stored at temperatures between 0-5 degrees celsius .
Properties
IUPAC Name |
5-bromo-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZJUGWICIQUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211505-84-8 | |
| Record name | 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526835.png)
![1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B1526839.png)


